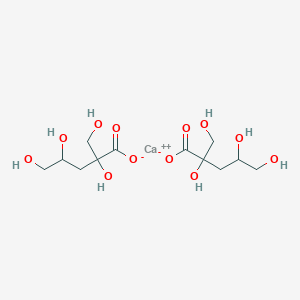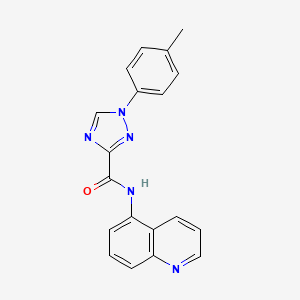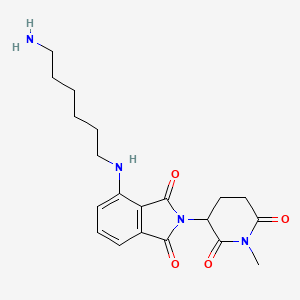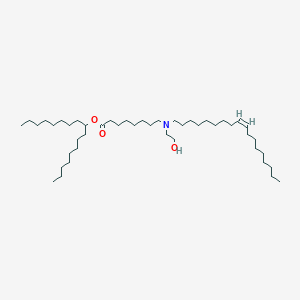![molecular formula C16H19ClN2O3S B15282629 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B15282629.png)
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol is a complex organic compound that features a naphthalene ring substituted with a chlorine atom and a sulfonyl group, which is further connected to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol typically involves multiple steps, starting with the chlorination of naphthalene to introduce the chlorine atom. This is followed by sulfonylation to attach the sulfonyl group. The resulting intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring. Finally, the ethanol group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorine atom on the naphthalene ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetaldehyde or 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}acetic acid.
Aplicaciones Científicas De Investigación
2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The piperazine ring can interact with receptors in the nervous system, potentially affecting neurotransmission pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-{4-[(4-Bromo-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Similar structure but with a bromine atom instead of chlorine.
2-{4-[(4-Methyl-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Contains a methyl group instead of chlorine.
2-{4-[(4-Nitro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol: Features a nitro group instead of chlorine.
Uniqueness
The presence of the chlorine atom in 2-{4-[(4-Chloro-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol imparts unique electronic properties, affecting its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Propiedades
Fórmula molecular |
C16H19ClN2O3S |
|---|---|
Peso molecular |
354.9 g/mol |
Nombre IUPAC |
2-[4-(4-chloronaphthalen-1-yl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H19ClN2O3S/c17-15-5-6-16(14-4-2-1-3-13(14)15)23(21,22)19-9-7-18(8-10-19)11-12-20/h1-6,20H,7-12H2 |
Clave InChI |
KTPQBZMXOXXJQG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B15282558.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)carbohydrazonoyl]-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B15282573.png)
![Methyl 3-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-4-methyl-2-thiophenecarboxylate](/img/structure/B15282574.png)

![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282579.png)

![1-(4-Chlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B15282588.png)
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl phenyl ether](/img/structure/B15282589.png)

![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B15282602.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B15282615.png)

![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282633.png)
